1-(2-Nitrophenyl)pyrrolidin-2-one
Overview
Description
1-(2-Nitrophenyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. The compound features a pyrrolidinone ring substituted with a nitrophenyl group, making it a versatile scaffold for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)pyrrolidin-2-one can be synthesized through multiple synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines such as anilines or benzylamines. This process includes a Lewis acid-catalyzed opening of the cyclopropane, followed by in situ lactamization and dealkoxycarbonylation . Another approach involves the N-arylation of pyrrolidines using transition-metal catalysis or transition-metal-free methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chromatographic purification and the use of specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different products.
Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, amino derivatives, and other functionalized compounds .
Scientific Research Applications
1-(2-Nitrophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- Pyrrolidin-2-one
- Pyrrolone
- N-arylated pyrrolidines
- Pyrrolopyrazine derivatives
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-6-3-7-11(10)8-4-1-2-5-9(8)12(14)15/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJGMOBQPGMBCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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